3-(4-Bromophenyl)propanamide
Overview
Description
3-(4-Bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of propanamide where a bromophenyl group is attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)propanamide typically involves the reaction of 4-bromobenzyl chloride with acrylamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the amide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
3-(4-Bromophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)propanamide: Contains a fluorine atom in place of bromine.
3-(4-Methylphenyl)propanamide: Has a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
3-(4-bromophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVIHNLCVUBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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